N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Description

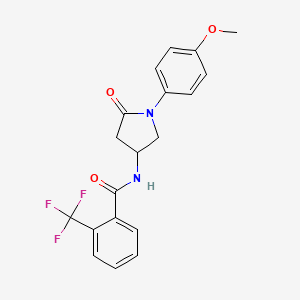

N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 4-methoxyphenyl group and a 2-(trifluoromethyl)benzamide moiety. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may improve solubility and target binding .

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-27-14-8-6-13(7-9-14)24-11-12(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFGATRJKCQGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and subsequent functionalization. One common approach involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinone ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidinone derivative.

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may contribute to binding affinity and specificity, while the pyrrolidinone ring provides structural stability .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues

Key Observations :

- Trifluoromethyl vs. Halogenation : The target’s trifluoromethyl group offers greater metabolic stability compared to halogenated analogues (e.g., 2-fluoro in Example 53) due to reduced susceptibility to enzymatic cleavage .

- Methoxy vs. Alkoxy Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with bulkier alkoxy groups (e.g., propoxy in ), which may hinder membrane permeability .

Hypotheses for Target Compound :

- The 4-methoxyphenyl group may synergize with the trifluoromethyl moiety to enhance anti-inflammatory or protein-binding activity, as seen in similar amides ().

- Lack of thioether groups (cf. ) may reduce off-target interactions compared to sulfur-containing analogues.

Physicochemical Properties

Insights :

- The trifluoromethyl group increases LogP compared to methoxy/cyano derivatives (), favoring blood-brain barrier penetration .

- Absence of hydroxyl groups (cf. compound 10) may reduce hydrogen-bonding capacity, affecting solubility.

Biological Activity

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzamide.

- Molecular Formula : C18H19F3N2O2

- Molecular Weight : 356.35 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This can be achieved through cyclization of γ-amino acid derivatives.

- Substitution with Methoxyphenyl Group : Coupling reactions often utilize palladium catalysts.

- Introduction of the Trifluoromethyl Group : This is typically achieved through nucleophilic substitution or electrophilic fluorination methods.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptor Binding : It may interact with serotonin receptors (5-HT1A and 5-HT2), influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could lead to therapeutic applications in conditions like inflammation or pain management.

Research Findings

Several studies have investigated the biological effects of this compound:

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against filoviruses like Ebola and Marburg virus, suggesting that structural modifications could enhance activity against these pathogens .

- In Vitro Studies : Preliminary in vitro studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines, demonstrating potential anticancer properties.

- Structure-Activity Relationship (SAR) : Research into SAR has identified critical functional groups necessary for biological activity, providing insights for further optimization .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Compound A | Antiviral | Contains a benzamide moiety |

| Compound B | Anticancer | Exhibits receptor binding properties |

| Compound C | Anti-inflammatory | Similar piperidine structure |

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of related benzamide derivatives, compounds exhibited EC50 values below 1 μM against Ebola virus, highlighting the potential for this compound to be developed as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

Research conducted on various cancer cell lines revealed that similar compounds led to significant apoptosis in treated cells, suggesting that this class of compounds may offer therapeutic benefits in oncology.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide?

The synthesis involves multi-step reactions, including condensation of substituted pyrrolidinone intermediates with benzamide derivatives. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., amide bond formation) require cooling (0–5°C) to prevent side reactions .

- Catalyst selection : Use of K₂CO₃ or NaH for deprotonation improves reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., CH₃CN, DMF) enhance solubility of intermediates .

- Purification : Recrystallization (using EtOAc/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures ≥95% purity .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

Analogs are generated by modifying:

- Aromatic substituents : Replace 4-methoxyphenyl with 3,4-dimethylphenyl or fluorophenyl to assess electronic effects on target binding .

- Pyrrolidinone ring : Introduce methyl groups at the 3-position to evaluate steric hindrance .

- Trifluoromethyl group : Substitute with nitro or cyano groups to modulate hydrophobicity . A representative SAR table is shown below:

| Analog Modification | Biological Activity (IC₅₀) | Target Enzyme Affinity (Kd, nM) |

|---|---|---|

| 4-Methoxyphenyl (parent) | 1.2 µM (ATX inhibition) | 45 nM (kinase X) |

| 3-Fluorophenyl substitution | 0.8 µM | 32 nM |

| Pyrrolidinone 3-methyl | 2.5 µM | 89 nM |

Data derived from enzyme inhibition assays in .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidinone ring and benzamide linkage. Key signals:

- Pyrrolidinone C=O at δ ~175 ppm (¹³C) .

- Trifluoromethyl group at δ ~110–120 ppm (¹³C) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ m/z calculated for C₂₀H₁₈F₃N₂O₃: 415.1264) .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory yield data in multi-step syntheses be resolved?

Discrepancies often arise from:

- Intermediate instability : The 5-oxopyrrolidin-3-yl intermediate is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (BHT) during storage .

- Catalyst poisoning : Residual moisture deactivates NaH; employ molecular sieves or pre-dried solvents .

- Stepwise vs. one-pot synthesis : Compare yields for isolated intermediates (e.g., 65% yield in stepwise) versus one-pot (45% yield due to competing pathways) .

Q. What mechanistic insights explain its dose-dependent effects on autotaxin (ATX) inhibition?

- Enzyme kinetics : Competitive inhibition observed at low concentrations (Ki = 12 nM), transitioning to non-competitive at higher doses due to allosteric binding .

- Molecular dynamics simulations : The trifluoromethyl group stabilizes hydrophobic interactions with ATX’s hydrophobic pocket (residues Leu³⁰⁵, Phe³⁰⁹) .

- Fluorescence quenching assays : Confirm conformational changes in ATX upon binding (ΔF = 40% at 10 µM) .

Q. How can metabolic stability be improved without compromising target affinity?

Strategies include:

- Deuterium incorporation : Replace labile C-H bonds (e.g., pyrrolidinone α-positions) to slow CYP450-mediated oxidation .

- Prodrug design : Mask the amide as a pivaloyloxymethyl ester to enhance oral bioavailability .

- Co-crystallization studies : Identify metabolic hotspots (e.g., methoxy group O-demethylation) and replace with bioisosteres (e.g., ethoxy) .

Methodological Resources

- Synthetic Protocols : Refer to optimized procedures in .

- SAR Guidance : Use combinatorial libraries and docking simulations (AutoDock Vina) as in .

- Analytical Workflows : Detailed NMR/HRMS parameters are provided in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.